

# Application Notes and Protocols for the Spectroscopic Analysis of Rutamarin

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## Compound of Interest

Compound Name: Rutamarin

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## Introduction

**Rutamarin**, a natural furanocoumarin primarily isolated from plants of the Rutaceae family, has garnered significant interest within the scientific community.[1] This interest stems from its diverse pharmacological activities, including cytotoxic, antiviral, and enzyme inhibitory properties.[2][3][4] Notably, **Rutamarin** has been identified as an inhibitor of human monoamine oxidase B (hMAO-B) and displays activity towards TRPM5, TRPV1, and TRPM8 ion channels.[2][4] Accurate and comprehensive analytical data are paramount for the unambiguous identification, characterization, and quantification of **Rutamarin** in various experimental settings.

These application notes provide detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Rutamarin**, along with standardized protocols for data acquisition. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

## Spectroscopic Data of Rutamarin

The structural elucidation and confirmation of **Rutamarin** rely on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

## NMR Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Rutamarin** are crucial for its structural identification. The data presented below were acquired in deuteriochloroform ( $\text{CDCl}_3$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data for **Rutamarin** (500 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	J (Hz)
4	7.61	s	
5	7.24	s	
3'	6.22	d	9.7
4'	5.14	d	9.7
2''	5.96	dd	17.5, 10.8
1'''a	5.08	d	17.5
1'''b	5.06	d	10.8
2'	5.23	t	8.9
1'a	3.32	dd	17.2, 8.9
1'b	3.10	dd	17.2, 8.9
1''	1.45	s	
4''	1.45	s	
OAc	1.98	s	
2'''	1.55	s	
3'''	1.55	s	

Table 2:  $^{13}\text{C}$  NMR Data for **Rutamarin** (125 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ ) ppm
2	161.2
3	112.8
4	143.5
4a	112.4
5	131.5
6	119.8
7	155.8
8	114.8
8a	148.9
2'	91.2
1'	28.9
3'	128.1
4'	115.2
1''	40.1
2''	144.5
3''	112.5
4''	25.1
5''	25.1
C=O (OAc)	169.8
CH <sub>3</sub> (OAc)	22.1
1'''	85.7
2'''	25.4
3'''	25.4

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Rutamarin**, further confirming its identity.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Rutamarin**

Ion	Calculated m/z	Measured m/z
[M+H] <sup>+</sup>	357.1697	357.1694
[M+Na] <sup>+</sup>	379.1516	379.1513

Table 4: Key MS/MS Fragmentation Data for **Rutamarin** ([M+H]<sup>+</sup>)

Precursor Ion (m/z)	Collision Energy (eV)	Fragment Ions (m/z)
357.17	20	297.1483, 255.1013, 241.0856
357.17	40	255.1012, 241.0855, 223.0750

## Experimental Protocols

The following protocols outline the standardized procedures for obtaining high-quality NMR and mass spectrometry data for **Rutamarin**. These protocols can be adapted for other natural products with similar characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- a. Accurately weigh 5-10 mg of purified **Rutamarin**.
- b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- c. Transfer the solution to a 5 mm NMR tube.

#### 2. NMR Data Acquisition:

- a. Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- b.  $^1\text{H}$  NMR:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Relaxation delay (d1): 1.0 s
  - Acquisition time (aq): 3.28 s
  - Spectral width (sw): 20.5 ppm
- c.  $^{13}\text{C}$  NMR:
  - Pulse sequence: zgpg30
  - Number of scans: 1024
  - Relaxation delay (d1): 2.0 s
  - Acquisition time (aq): 1.09 s
  - Spectral width (sw): 240 ppm
- d. 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters recommended by the instrument manufacturer, optimizing as necessary for the specific sample concentration.

### 3. Data Processing:

- a. Apply Fourier transformation to the acquired free induction decays (FIDs).
- b. Phase correct the spectra manually.
- c. Calibrate the chemical shifts using the TMS signal (0.00 ppm for  $^1\text{H}$ ) or the residual solvent signal (77.16 ppm for  $\text{CDCl}_3$  for  $^{13}\text{C}$ ).

- d. Integrate the signals in the  $^1\text{H}$  NMR spectrum and determine the multiplicities and coupling constants.
- e. Analyze the 2D NMR spectra to confirm proton-proton and proton-carbon correlations.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- a. Prepare a stock solution of **Rutamarin** in methanol or acetonitrile at a concentration of 1 mg/mL.
- b. Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase to be used for analysis.[5]
- c. Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter if any particulate matter is visible.[5]

### 2. LC-MS/MS Analysis:

- a. Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system is recommended.
- b. Liquid Chromatography:
  - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu\text{L}$ .
- c. Mass Spectrometry:
  - Ionization Mode: Positive electrospray ionization (ESI+).

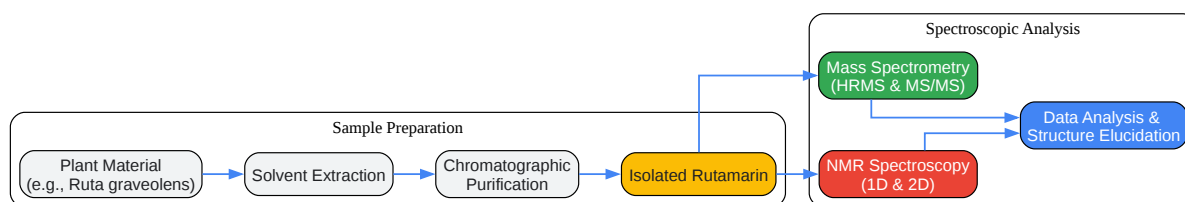
- Capillary Voltage: 3.5-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Full Scan MS:  $m/z$  100-500.
- MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Set collision energies to 20 eV and 40 eV to obtain comprehensive fragmentation spectra.

### 3. Data Analysis:

- a. Process the raw data using the instrument's software.
- b. Determine the accurate mass of the molecular ion and calculate the elemental composition.
- c. Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.

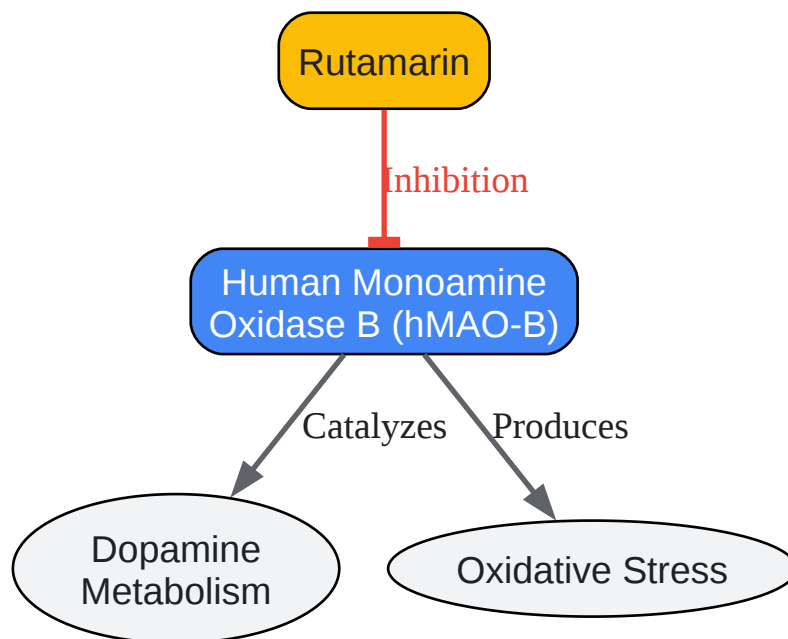
## Visualizations

The following diagrams illustrate the experimental workflow for the analysis of **Rutamarin** and a known biological interaction.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Rutamarin**.



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Caption: Inhibition of human Monoamine Oxidase B (hMAO-B) by **Rutamarin**.

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